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Abstract

1-Ethynyl-1-cyclohexanol is a key synthetic intermediate with applications in
pharmaceuticals, polymer science, and as a corrosion inhibitor.[1][2] Its synthesis has evolved
from classical laboratory methods to sophisticated industrial processes. This guide provides an
in-depth overview of the discovery and history of 1-Ethynyl-1-cyclohexanol synthesis,
detailing the core chemical principles and experimental methodologies. Quantitative data from
key studies are summarized, and detailed experimental protocols are provided to facilitate
replication and further research. Visual diagrams of the synthetic pathways and experimental
workflows are included to offer a clear and concise understanding of the processes involved.

Introduction and Historical Context

The synthesis of 1-Ethynyl-1-cyclohexanol is a classic example of carbon-carbon bond
formation, specifically the addition of an acetylide to a ketone. The foundational work in this
area can be traced back to the early 20th century with the discoveries of Russian chemist
Alexei Yevgrafovich Favorskii.[3] The Favorskii reaction, which involves the reaction of an
alkyne with a carbonyl group under basic conditions, laid the groundwork for the synthesis of a-
ethynyl alcohols.[3][4]

Later, the demands of industrial-scale production led to the development of high-pressure
methods, notably as part of Reppe chemistry, developed by Walter Reppe and his colleagues
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at I. G. Farbenindustrie from 1928 onwards.[5] Reppe's work focused on the safe handling and
reaction of acetylene at high pressures, enabling the large-scale synthesis of many important
chemicals, including acetylenic alcohols.[5]

Today, 1-Ethynyl-1-cyclohexanol is recognized for its role as a precursor to the tranquilizer
ethinamate and as a building block in the synthesis of other complex molecules.[6] Its
synthesis is a staple in organic chemistry education and continues to be relevant in various
industrial applications.

Core Synthesis Methodologies

The primary route to 1-Ethynyl-1-cyclohexanol involves the ethynylation of cyclohexanone.
This can be achieved through several key methods, each with its own advantages and
limitations.

The Favorskii Reaction: A Classic Approach

The Favorskii reaction is the traditional and most common laboratory-scale synthesis of 1-
Ethynyl-1-cyclohexanol. It involves the in-situ formation of a metal acetylide, which then acts
as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.[3]

The overall reaction is as follows:

Common bases used include sodium amide (NaNHz) or an alkali metal like sodium in liquid
ammonia to generate the sodium acetylide.[7]

Reppe Chemistry: Industrial Scale Synthesis

For industrial production, high-pressure ethynylation, a cornerstone of Reppe chemistry, is
employed.[8] This method involves the direct reaction of acetylene with cyclohexanone under
elevated pressure and temperature, often in the presence of a catalyst like potassium
hydroxide or a metal acetylide.[6][7] The high pressure increases the concentration of
acetylene in the reaction mixture, driving the reaction towards the product.[6]

Synthesis via Protected Alkynes

To circumvent the challenges of handling gaseous acetylene, especially on a laboratory scale,
protected forms of acetylene can be used. A common example is trimethylsilylacetylene. The
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trimethylsilyl group is later removed to yield the terminal alkyne.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods for 1-
Ethynyl-1-cyclohexanol, providing a comparative overview of their efficiencies.

Table 1: Favorskii Reaction Conditions and Yields

Base/Reage Temperatur  Reaction .

Solvent . Yield (%) Reference
nt e (°C) Time
Sodium Liquid

] ] 20 hours 65-75 [7]
acetylide Ammonia
Sodium Dibutyl
33-38 3.5 hours 75

methylate carbitol
Sodium _

Diethyl ether 10 3.7 hours 11.4
methylate

Table 2: Industrial High-Pressure Synthesis (Reppe Type) Conditions and Yields
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Temper Contact

Pressur ) Convers Yield Referen
Catalyst Solvent ature . Time .
e (psig) . ion (%) (%) ce
(°C) (min)
Potassiu
m
) Methanol 135 1500 10 52 70 [6]
hydroxid
e
Potassiu
m
) Methanol 170 1500 4 31.2 46 [6]
hydroxid
e
Potassiu
m
_ Methanol 120 1500 22 40 69.8 [6]
hydroxid

e

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Ethynyl-1-cyclohexanol via
Favorskii Reaction

This protocol is adapted from Organic Syntheses.[7]

Materials:

Liquid ammonia (approx. 1 L)

e Sodium (23 g, 1 gram atom)

e Dry acetylene gas

e Cyclohexanone (98 g, 1 mole)

e Ice and water

e 50% Sulfuric acid
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o Ether

e Brine

e Anhydrous magnesium sulfate
Procedure:

e In a 2-L three-necked flask equipped with a gas inlet tube and a mechanical stirrer, pass a
rapid stream of dry acetylene into approximately 1 L of liquid ammonia.

e Add 23 g of sodium in pieces over a period of 30 minutes while maintaining the acetylene
stream. The blue color of the dissolved sodium should discharge rapidly.

e Reduce the flow of acetylene and add 98 g of cyclohexanone dropwise over about an hour.

o Allow the reaction mixture to stand for approximately 20 hours to permit the evaporation of
most of the ammonia.

o Decompose the solid residue by adding approximately 400 ml of ice and water.

o Carefully acidify the resulting mixture with 50% sulfuric acid.

o Dissolve the organic layer in 100 ml of ether and wash with 50 ml of brine.

» Extract the aqueous phase and the brine wash with two 50-ml portions of ether.

o Combine the ethereal solutions, dry over anhydrous magnesium sulfate, and filter.
« Distill off the ether.

o Distill the product under reduced pressure. The yield of 1-ethynylcyclohexanol is 81-93 g
(65—75%), with a boiling point of 74°C at 14 mm Hg.

Protocol 2: Industrial High-Pressure Synthesis of 1-
Ethynyl-1-cyclohexanol

This protocol is based on a patented industrial process.[6]
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Materials:

Methanol (117 parts by weight)
Potassium hydroxide (5.3 parts by weight)
Cyclohexanone (294 parts by weight)

Acetylene (143 parts by weight)

Procedure:

In a flask equipped with a stirrer, dissolve 5.3 parts of potassium hydroxide in 117 parts of
methanol.

Add 294 parts of cyclohexanone to the solution.
Charge this solution to a suitable high-pressure vessel.

Introduce acetylene gas until 143 parts have been absorbed, reaching a pressure of 300
psig at 7°C.

Pass this mixture through a tubular reactor maintained at 135°C and a pressure of 1500 psig
to prevent the desorption of acetylene. The contact time is 10 minutes.

Collect the reactor effluent continuously.
After the reaction is complete, degas the entire reaction mixture.

Perform a vacuum flash-distillation at a pressure of 0.3 mm and a pot temperature up to
100°C.

Fractionate the flash-distillate to recover methanol, 1-ethynylcyclohexanol, and unreacted
cyclohexanone. The product distills at 68-70°C at 10 mm Hg. This process resulted in a 52%
conversion and a 70% yield.

Visual Diagrams
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Caption: Overview of major synthesis pathways for 1-Ethynyl-1-cyclohexanol.

Experimental Workflow: Laboratory vs. Industrial
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Caption: Comparison of laboratory and industrial experimental workflows.

Conclusion
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The synthesis of 1-Ethynyl-1-cyclohexanol has a rich history, from its origins in the
fundamental discoveries of Favorskii to its large-scale production enabled by Reppe's high-
pressure techniques. The choice of synthetic method depends on the desired scale of
production, with the Favorskii reaction remaining a reliable laboratory method and high-
pressure ethynylation being the cornerstone of industrial manufacturing. The use of protected
alkynes offers a convenient alternative for smaller-scale syntheses. This guide provides the
necessary technical details for researchers and professionals to understand and apply these
synthetic methodologies in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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